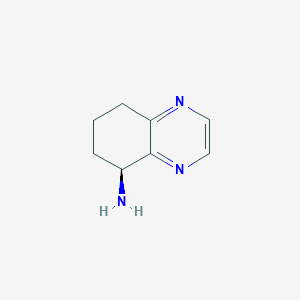
(1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol is a chiral compound with significant importance in organic chemistry. It is a stereoisomer, specifically an enantiomer, which means it has a non-superimposable mirror image. This compound is characterized by its unique structure, which includes a naphthalene ring system with a hydroxyl group and a methyl group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 2-methyl-1-tetralone can be performed using a chiral borane reagent under controlled conditions to yield the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of biocatalysts or enzymatic processes. These methods are preferred due to their high enantioselectivity and efficiency. Enzymatic reduction of the ketone precursor using specific reductases can produce the compound in large quantities with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of dihydronaphthalene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: 2-Methyl-1-tetralone.
Reduction: 2-Methyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of chiral drugs.
Industry: It is used in the synthesis of fragrances and flavors due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
(1R,2S)-2-Methyl-1,2-dihydronaphthalen-1-ol: The enantiomer of the compound, which has different stereochemistry and potentially different biological activities.
2-Methyl-1-tetralone: The ketone precursor used in the synthesis of (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol.
2-Methyl-1,2,3,4-tetrahydronaphthalene: A reduced derivative of the compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantioselective interactions with biological targets make it valuable in asymmetric synthesis and drug development.
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(1S,2R)-2-methyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3/t8-,11+/m1/s1 |
Clé InChI |
PVRGMTGDVJIXGL-KCJUWKMLSA-N |
SMILES isomérique |
C[C@@H]1C=CC2=CC=CC=C2[C@H]1O |
SMILES canonique |
CC1C=CC2=CC=CC=C2C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)




![6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11922460.png)


![1H-Imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B11922476.png)

![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)
